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Compound of Interest

Compound Name: GSK 650394

Cat. No.: B1672397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK 650394, a

potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), in preclinical models of

cerebral ischemia. The protocols and data presented are based on published research and are

intended to guide the design and execution of similar studies.

Introduction
Cerebral ischemia, a primary cause of stroke, leads to a cascade of detrimental events

including excitotoxicity, inflammation, and blood-brain barrier (BBB) disruption, ultimately

resulting in neuronal death and neurological deficits.[1][2] Serum/Glucocorticoid-Regulated

Kinase 1 (SGK1) has been identified as a key player in the pathophysiology of ischemic brain

injury.[3][4] GSK 650394 is a selective inhibitor of SGK1 and SGK2, with IC50 values of 62 nM

and 103 nM, respectively.[5] Research has demonstrated that the administration of GSK
650394 can be neuroprotective in experimental models of stroke.[1][2][6]

This document outlines the administration of GSK 650394 in a rat model of transient focal

cerebral ischemia, summarizing the key quantitative outcomes and providing detailed

experimental protocols.
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The following tables summarize the key quantitative findings from a study investigating the

effects of GSK 650394 in a rat model of transient middle cerebral artery occlusion (MCAO).

Table 1: Effect of GSK 650394 on Blood-Brain Barrier Disruption

Treatment Group

Transfer
Coefficient (Ki) in
Ischemic-
Reperfused Cortex

Percentage Change
vs. Ischemia-
Reperfusion
Control

Statistical
Significance (p-
value)

Ischemia-Reperfusion - +34% < 0.05

GSK 650394 - -25% < 0.05

Data from Chi et al., 2021.[1][6]

Table 2: Effect of GSK 650394 on Infarct Size

Treatment Group
Percentage of
Cortical Infarct

Percentage
Reduction vs.
Vehicle

Statistical
Significance (p-
value)

Vehicle - - -

GSK 650394 - -31% < 0.001

Data from Chi et al., 2021.[1][6]

Table 3: Effect of GSK 650394 on SGK1 Activity and Downstream Targets

Treatment Group
NDRG1 Phosphorylation in
Ischemic-Reperfused
Cortex

MMP2 Protein Level in
Ischemic-Reperfused
Cortex

GSK 650394 Reduced Reduced

Data from Chi et al., 2021.[1][6]
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GSK 650394 in cerebral

ischemia and the experimental workflow for its evaluation.

Cerebral Ischemia/Reperfusion

Signaling Cascade

Pathological Outcomes

Therapeutic Intervention

Ischemia

SGK1 Activation

NDRG1 Phosphorylation MMP2 UpregulationNMDA Receptor Activity

BBB Disruption

Ca2+ Influx

Neuronal Death

Infarct

GSK 650394

Click to download full resolution via product page

Caption: Proposed signaling pathway of GSK 650394 in cerebral ischemia.
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Caption: Experimental workflow for evaluating GSK 650394 in a cerebral ischemia model.

Experimental Protocols
The following protocols are based on the methodology described by Chi et al. (2021).[1]

Animal Model
Species: Male Fischer 344 rats.

Weight: 250-300 g.

Acclimatization: Animals should be housed in a temperature-controlled environment with a

12-hour light/dark cycle and provided with food and water ad libitum for at least one week

prior to experimentation.

Transient Middle Cerebral Artery Occlusion (MCAO)
Model
This model is a widely used method to induce focal cerebral ischemia.[7]

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
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Surgical Preparation:

Place the animal in a supine position.

Make a midline cervical incision to expose the right common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Carefully dissect the arteries from the surrounding tissues.

Occlusion:

Ligate the distal end of the ECA.

Temporarily clamp the CCA and ICA.

Make a small incision in the ECA.

Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA

until it blocks the origin of the middle cerebral artery (MCA). The length of insertion is

typically 18-20 mm from the CCA bifurcation.

Confirmation of Occlusion: Successful occlusion can be confirmed by a drop in cerebral

blood flow using laser Doppler flowmetry.

Duration of Occlusion: Maintain the occlusion for 1 hour.[1][6]

Reperfusion: After 1 hour, gently withdraw the suture to allow for reperfusion.[1][6]

Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

GSK 650394 Administration
Drug Preparation: Dissolve GSK 650394 in a suitable vehicle (e.g., dimethyl sulfoxide

(DMSO)).

Administration Route: Intracerebroventricular (ICV) injection into the lateral ventricle.[1][6]

Timing of Administration: Administer GSK 650394 or vehicle immediately after the induction

of MCAO.[1]
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Dosage: The specific dosage should be determined based on preliminary studies. A typical

dose used in rat models is in the microgram range per animal.

Assessment of Outcomes
Method: Measurement of the transfer coefficient (Ki) of a tracer, such as 14C-α-

aminoisobutyric acid.[1]

Procedure:

Administer the tracer intravenously at a specific time point during reperfusion.

Collect arterial blood samples at timed intervals.

At the end of the experiment, euthanize the animal and collect the brain.

Determine the concentration of the tracer in the brain tissue and plasma samples.

Calculate the Ki using appropriate mathematical modeling.

Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2]

Procedure:

Euthanize the animal at the end of the reperfusion period.

Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).

Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C

for 30 minutes.

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

Capture images of the stained sections and quantify the infarct volume using image

analysis software.

Purpose: To determine the protein levels of SGK1 downstream targets, such as

phosphorylated NDRG1 (pNDRG1) and Matrix Metalloproteinase-2 (MMP2).[1]
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Procedure:

Homogenize brain tissue samples from the ischemic cortex in a suitable lysis buffer.

Determine the protein concentration of the lysates.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).

Incubate the membrane with primary antibodies specific for pNDRG1, MMP2, and a

loading control (e.g., β-actin).

Wash the membrane and incubate with the appropriate secondary antibodies.

Detect the protein bands using a chemiluminescence detection system.

Quantify the band intensities using densitometry.

Conclusion
The administration of GSK 650394 has shown significant neuroprotective effects in a rat model

of cerebral ischemia.[1][6] By inhibiting SGK1, GSK 650394 reduces blood-brain barrier

disruption and cortical infarct size.[1] The detailed protocols provided herein serve as a

valuable resource for researchers investigating the therapeutic potential of SGK1 inhibition in

stroke and other neurovascular disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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